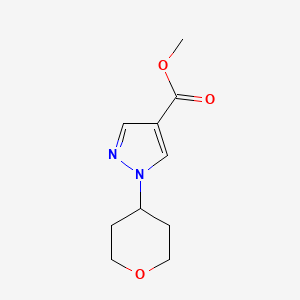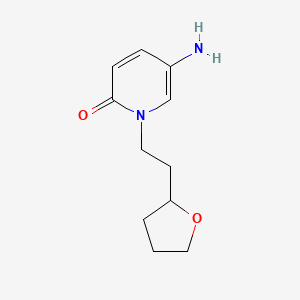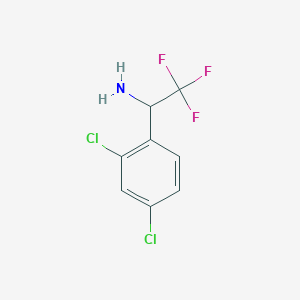
1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound known for its unique structural properties and diverse applications. This compound features a dichlorophenyl group and a trifluoroethanamine moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the reaction of 2,4-dichlorophenyl derivatives with trifluoroethanamine under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield .
化学反応の分析
Types of Reactions: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural elements but different applications.
Mefenpyr-diethyl: Another compound with a dichlorophenyl group, used as a herbicide safener.
Ethanone, 1-(2,4-dichlorophenyl)-: A related compound with different functional groups and properties.
Uniqueness: 1-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoroethanamine moiety, which imparts unique chemical and physical properties, making it valuable in various specialized applications.
特性
分子式 |
C8H6Cl2F3N |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2 |
InChIキー |
BDTSRIPCRUDYHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



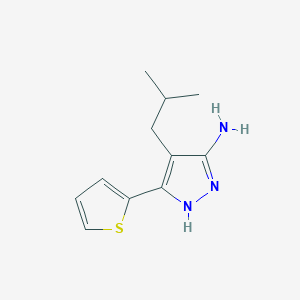

![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
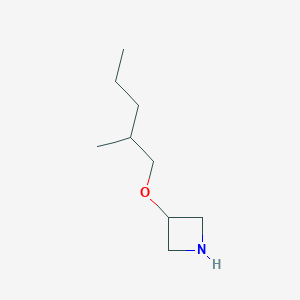
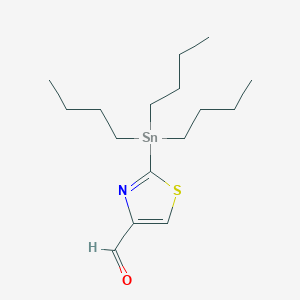
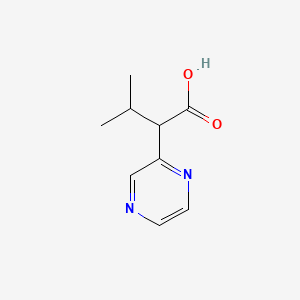
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)


